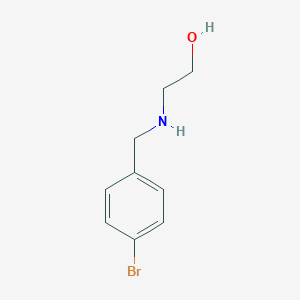
2-((4-Bromobenzyl)amino)ethanol
Overview
Description
2-((4-Bromobenzyl)amino)ethanol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of ethanol, where the hydroxyl group is substituted with a 4-bromobenzylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)ethanol typically involves the reaction of 4-bromobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-Bromobenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 4-bromobenzylamine or other reduced derivatives.
Substitution: Formation of 4-azidobenzylamine or 4-cyanobenzylamine
Scientific Research Applications
2-((4-Bromobenzyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)amino)ethanol
- 2-((4-Fluorobenzyl)amino)ethanol
- 2-((4-Methylbenzyl)amino)ethanol
Comparison
2-((4-Bromobenzyl)amino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, potentially leading to different chemical and biological behaviors .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPLUJAXBAUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B489997.png)
![4-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B489999.png)
![2,4-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B490002.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B490007.png)
![N-acetyl-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B490009.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}butanamide](/img/structure/B490010.png)
![3-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B490011.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B490012.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B490013.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B490031.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B490034.png)
![N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B490074.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B490077.png)
![N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]butanamide](/img/structure/B490079.png)
